2,6-Difluoro-4-methoxymandelic acid
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Overview
Description
2,6-Difluoro-4-methoxymandelic acid is a fluorinated aromatic compound with the molecular formula C9H8F2O4 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a mandelic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-methoxymandelic acid typically involves the introduction of fluorine atoms and a methoxy group onto a mandelic acid backbone. One common method is the fluorination of 4-methoxymandelic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-methoxymandelic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
2,6-Difluoro-4-methoxymandelic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-methoxymandelic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, while the methoxy group can influence its solubility and reactivity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-4-methoxybenzoic acid: Similar structure but lacks the mandelic acid core.
4-Methoxymandelic acid: Lacks the fluorine atoms, making it less reactive in certain contexts.
2,6-Difluoromandelic acid: Similar but lacks the methoxy group.
Uniqueness
2,6-Difluoro-4-methoxymandelic acid is unique due to the combination of fluorine atoms and a methoxy group on a mandelic acid backbone. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions in biological systems.
Properties
Molecular Formula |
C9H8F2O4 |
---|---|
Molecular Weight |
218.15 g/mol |
IUPAC Name |
2-(2,6-difluoro-4-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H8F2O4/c1-15-4-2-5(10)7(6(11)3-4)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) |
InChI Key |
UEKGYLMVMSREKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(C(=O)O)O)F |
Origin of Product |
United States |
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